N,N-Bis(2-chloroethyl)-3-methyl-4-((2-(quinolin-8-yl)hydrazono)methyl)aniline hydrochloride

Description

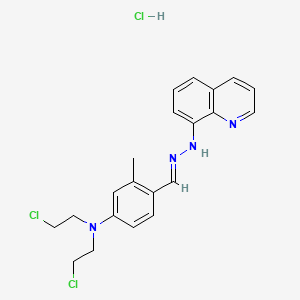

N,N-Bis(2-chloroethyl)-3-methyl-4-((2-(quinolin-8-yl)hydrazono)methyl)aniline hydrochloride is a structurally complex compound featuring a chloroethyl-substituted aniline core, a methyl group at the 3-position, and a hydrazone-linked quinolin-8-yl moiety at the 4-position. This combination of functional groups confers unique chemical and biological properties. The chloroethyl groups are known alkylating agents, enabling covalent interactions with biological macromolecules such as DNA, which is critical in anticancer applications . The hydrazone group (–NH–N=CH–) introduces redox and hydrolytic sensitivity, while the quinoline moiety, a heterocyclic aromatic system, may enhance binding to biological targets through π-π stacking or intercalation .

Properties

CAS No. |

27421-71-2 |

|---|---|

Molecular Formula |

C21H23Cl3N4 |

Molecular Weight |

437.8 g/mol |

IUPAC Name |

N-[(E)-[4-[bis(2-chloroethyl)amino]-2-methylphenyl]methylideneamino]quinolin-8-amine;hydrochloride |

InChI |

InChI=1S/C21H22Cl2N4.ClH/c1-16-14-19(27(12-9-22)13-10-23)8-7-18(16)15-25-26-20-6-2-4-17-5-3-11-24-21(17)20;/h2-8,11,14-15,26H,9-10,12-13H2,1H3;1H/b25-15+; |

InChI Key |

KFDNFOMSEBPHHE-BUWMAIPZSA-N |

Isomeric SMILES |

CC1=C(C=CC(=C1)N(CCCl)CCCl)/C=N/NC2=CC=CC3=C2N=CC=C3.Cl |

Canonical SMILES |

CC1=C(C=CC(=C1)N(CCCl)CCCl)C=NNC2=CC=CC3=C2N=CC=C3.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Bis(2-chloroethyl)-3-methyl-4-((2-(quinolin-8-yl)hydrazono)methyl)aniline hydrochloride typically involves multiple steps. One common approach is to start with the appropriate aniline derivative, which is then subjected to a series of reactions to introduce the quinoline and hydrazone functionalities. The bis(2-chloroethyl) groups are usually introduced through alkylation reactions using 2-chloroethyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N,N-Bis(2-chloroethyl)-3-methyl-4-((2-(quinolin-8-yl)hydrazono)methyl)aniline hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.

Substitution: The chloroethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloroethyl groups.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can produce a variety of substituted aniline derivatives.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound’s reactivity makes it useful for studying biochemical pathways and interactions.

Medicine: Its structural features suggest potential as a lead compound for drug development, particularly in the field of anticancer research.

Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N,N-Bis(2-chloroethyl)-3-methyl-4-((2-(quinolin-8-yl)hydrazono)methyl)aniline hydrochloride is not fully understood, but it is believed to involve interactions with cellular DNA and proteins. The bis(2-chloroethyl) groups can form covalent bonds with nucleophilic sites in DNA, leading to cross-linking and potential disruption of cellular processes. The quinoline moiety may also interact with specific enzymes or receptors, contributing to the compound’s biological activity.

Comparison with Similar Compounds

Key Observations :

- Chloroethyl Groups : Common to all compounds, these groups drive alkylation activity, but their efficacy varies with substituents. For example, the nitro group in N,N-Bis(2-chloroethyl)-4-nitroaniline enhances electrophilicity, improving DNA cross-linking efficiency .

- Hydrazone vs. Azo vs. Nitro Groups: The target compound’s hydrazone group offers pH-dependent hydrolysis, unlike the stable azo (–N=N–) or nitro (–NO₂) groups.

- Quinoline Moiety: Unique to the target compound, this group distinguishes it from simpler analogs, enabling interactions with topoisomerases or kinases in cancer cells .

Reactivity and Stability

- Alkylation Potential: The chloroethyl groups in all compounds undergo nucleophilic substitution, but steric hindrance from the 3-methyl and quinoline groups in the target compound may slow reactivity compared to N,N-Bis(2-chloroethyl)-4-nitroaniline .

- Hydrolytic Stability : The hydrazone linkage is less stable than the nitro or methoxy groups, making the target compound prone to hydrolysis under physiological conditions. In contrast, N,N-Bis(2-chloroethyl)-4-methoxyaniline exhibits high stability due to its electron-donating methoxy group .

- Redox Activity: The quinoline-hydrazone system in the target compound may participate in redox cycling, generating reactive oxygen species (ROS), a property absent in simpler analogs like N,N-Bis(2-chloroethyl)aniline .

Biological Activity

N,N-Bis(2-chloroethyl)-3-methyl-4-((2-(quinolin-8-yl)hydrazono)methyl)aniline hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the presence of a bis(2-chloroethyl) moiety and a quinoline-derived hydrazone, contributing to its unique biological properties. The molecular formula is , and it exhibits properties typical of nitrogen mustards, which are known for their alkylating activity.

This compound primarily functions through:

- Alkylation of DNA : The chloroethyl groups can form reactive intermediates that alkylate DNA, leading to cross-linking and subsequent apoptosis in rapidly dividing cells.

- Inhibition of Histone Deacetylases (HDACs) : Similar compounds have shown HDAC inhibitory activity, which is crucial for regulating gene expression related to cell cycle and apoptosis .

- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can lead to oxidative stress, further promoting cell death in cancer cells.

Antitumor Activity

Research has demonstrated that this compound exhibits significant antitumor activity across various cancer cell lines.

Table 1: Antitumor Efficacy in Different Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 | 1.30 | DNA alkylation, HDAC inhibition |

| MCF7 | 5.00 | Induction of apoptosis |

| A549 | 3.50 | ROS generation |

Note: IC50 values represent the concentration required to inhibit cell growth by 50%.

In Vivo Studies

In vivo studies using xenograft models have shown promising results, indicating that treatment with the compound leads to significant tumor growth inhibition compared to control treatments. For instance, a study indicated a tumor growth inhibition rate of approximately 48% when administered at optimal dosages .

Safety and Toxicology

While the compound shows potential as an antitumor agent, safety profiles are critical. Preliminary toxicological assessments indicate that similar compounds can cause skin irritation and acute toxicity if ingested . Further studies are necessary to evaluate the long-term effects and safety of this compound in clinical settings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.